tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate
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Overview
Description
Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chemical compound with the molecular formula C13H23ClO4. It is a derivative of dioxane and is characterized by the presence of a chloromethyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of a dioxane derivative with tert-butyl acetate. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent. The reaction mixture is heated to 95°C and stirred for 24 hours. After cooling to room temperature, water is added, and the product is extracted with n-heptane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxide.
Scientific Research Applications
Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Similar structure but with an acetoxymethyl group instead of a chloromethyl group.
Tert-butyl 2-[(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Contains a cyanomethyl group instead of a chloromethyl group.
Uniqueness
Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXWCARAPIXGH-UWVGGRQHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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